3-Bromo-L-tyrosine

Enzymology Melanogenesis Depigmentation Research

Research requiring precise halogenated tyrosine analogs faces significant performance variability. 3-Bromo-L-tyrosine provides validated functionality for specialized enzymatic and biomarker applications. - **EPO Biomarker Quantification**: Major, stable product of EPO-catalyzed oxidation; distinct from MPO-derived markers. Certified for LC-MS/MS assays in eosinophilic inflammation research. - **L-DOPA Intermediate**: Enables industrial two-step synthesis (41.75% overall yield) with documented cost and solubility advantages (Org. Process Res. Dev.). - **Tyrosinase Probe**: IC50 = 66.26 µM (mushroom tyrosinase). Weak substrate analog, NOT a potent inhibitor-ideal for mechanistic tolerance studies. - **Hapten for Immunoassays**: Validated for generating polyclonal antibodies recognizing brominated protein epitopes.

Molecular Formula C9H10BrNO3
Molecular Weight 260.087
CAS No. 38739-13-8; 54788-30-6
Cat. No. B2940419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-L-tyrosine
CAS38739-13-8; 54788-30-6
Molecular FormulaC9H10BrNO3
Molecular Weight260.087
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)Br)O
InChIInChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
InChIKeyHGWOSUKIFQMEIF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-L-tyrosine Properties and Procurement


3-Bromo-L-tyrosine (3-BrY, CAS 38739-13-8) is a non-proteinogenic, brominated L-tyrosine derivative, characterized by a bromine atom substituted at the ortho-position (C3) of the phenolic ring, which significantly alters its physicochemical properties [1]. It serves as a critical research tool, primarily valued for its role as a mechanism-based inhibitor and substrate analog for enzymes in tyrosine metabolism, including tyrosine hydroxylase, as well as a specific molecular fingerprint for eosinophil peroxidase (EPO) activity [2]. Its procurement is often driven by specific research needs in neuroscience, immunology, and synthetic chemistry, where its unique halogenation profile offers distinct advantages over native L-tyrosine or other analogs .

3-Bromo-L-tyrosine: Key Differentiators from Analogs


Generic substitution between tyrosine analogs is not feasible due to substantial differences in physicochemical properties and biological activity arising from halogen identity and substitution pattern. 3-Bromo-L-tyrosine's ortho-bromine atom confers unique attributes: it drastically reduces tyrosinase inhibitory potency compared to other ortho-halogenated analogs like 3-iodo-L-tyrosine , and its reactivity differs significantly from di-brominated analogs in biomarker applications [1]. Furthermore, its role as a synthetic intermediate in a high-yielding Levodopa production route distinguishes it from other tyrosine derivatives [2]. The following quantitative evidence details these non-interchangeable performance characteristics, enabling informed scientific selection.

3-Bromo-L-tyrosine: Evidence vs. Key Analogs


Tyrosinase Inhibition vs. 3-Iodo-L-tyrosine

3-Bromo-L-tyrosine exhibits substantially weaker tyrosinase inhibition compared to its iodo-analog. For 3-Bromo-L-tyrosine, an IC50 of 66.26 ± 2.11 µM was reported against mushroom tyrosinase [1]. In contrast, the structurally similar 3-Iodo-L-tyrosine (H-Tyr(3-I)-OH) is documented as a potent inhibitor with a Ki of 0.39 M (390,000 µM) for tyrosine hydroxylase . While enzyme targets differ, this magnitude of difference (over 5,000-fold) underscores the profound impact of halogen size and electronegativity on binding. 3-Bromo-L-tyrosine is a relatively weak tyrosinase binder, whereas 3-Iodo-L-tyrosine is a potent tyrosine hydroxylase inhibitor.

Enzymology Melanogenesis Depigmentation Research

EPO Biomarker Specificity vs. Di-bromo Analogs

3-Bromo-L-tyrosine is a major product of eosinophil peroxidase (EPO)-catalyzed protein oxidation, alongside 3,5-dibromo-L-tyrosine [1]. Exposure of L-tyrosine to EPO, H2O2, and physiological halides (100 mM Cl-, ≤100 µM Br-) generated both 3-bromo- and 3,5-dibromo-tyrosine as distinct HPLC peaks [1]. However, 3-Bromo-L-tyrosine is the primary mono-brominated product and serves as a specific molecular fingerprint for EPO-mediated tissue injury in conditions like asthma, distinct from neutrophil MPO activity which favors chlorination [1].

Immunology Oxidative Stress Asthma Research Biomarker Discovery

Levodopa Synthesis Intermediate

3-Bromo-L-tyrosine is a key intermediate in a novel, scalable synthesis of Levodopa (L-DOPA). In this two-step process, L-tyrosine is reacted with aqueous HBr to yield 3-bromo-L-tyrosine. Subsequent hydroxylation using a CuI catalyst and an alkali base produces Levodopa with an overall yield of 41.75% [1]. This route offers advantages in cost, solubility mitigation, and industrial viability compared to other synthetic approaches [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates Levodopa

Antibody Generation for Brominated Proteins

3-Bromo-L-tyrosine is a validated hapten for the preparation and synthesis of polyclonal antibodies that specifically recognize brominated protein epitopes associated with allergic responses and afflictions . This application leverages the compound's unique brominated tyrosine moiety as an immunogen, enabling the development of tools for detecting eosinophil-mediated protein damage and potentially predicting asthma in children [1].

Immunology Allergy Asthma Antibody Generation

Physicochemical Properties vs. L-Tyrosine

The ortho-bromine substitution on 3-Bromo-L-tyrosine significantly alters its physicochemical profile compared to native L-tyrosine. The inductive electron-withdrawing effect of bromine increases the acidity of the phenolic proton, lowering its predicted pKa . Furthermore, the hydrophobic bromine atom reduces water solubility (e.g., 2 mg/mL in H2O for 3-Bromo-L-tyrosine [1] vs. 0.45 mg/mL for L-tyrosine at 25°C). These changes influence its behavior in aqueous buffers, chromatographic separations, and enzyme binding pockets.

Physical Chemistry Structure-Activity Relationship Solubility

3-Bromo-L-tyrosine: Research & Industrial Applications


EPO Activity Quantification

Procure 3-Bromo-L-tyrosine as an analytical standard for LC-MS/MS or HPLC-based assays to quantify protein-bound 3-bromotyrosine as a specific biomarker of eosinophil peroxidase activity. This is directly supported by evidence identifying 3-Bromo-L-tyrosine as a major, stable product of EPO-catalyzed oxidation, distinct from neutrophil MPO-derived markers [1]. This application is critical in asthma, allergic rhinitis, and eosinophilic esophagitis research.

Antibody Development for Brominated Proteins

Utilize 3-Bromo-L-tyrosine as a hapten for the generation of polyclonal antibodies. This application is validated by its established use in synthesizing antibodies that recognize brominated protein epitopes linked to allergic responses, enabling the development of novel immunoassays [1].

Levodopa Manufacturing Intermediate

Incorporate 3-Bromo-L-tyrosine as a key intermediate in the two-step synthesis of the Parkinson's disease drug Levodopa (L-DOPA). This scenario is supported by a recent Organic Process Research & Development publication, which demonstrates an industrially viable route using 3-Bromo-L-tyrosine, achieving an overall 41.75% yield with cost and solubility advantages [1].

Tyrosinase Substrate Analog Studies

Employ 3-Bromo-L-tyrosine as a mechanistic probe or weak substrate analog for tyrosinase, rather than as a potent inhibitor. This scenario is based on the evidence that its IC50 against mushroom tyrosinase is 66.26 µM, indicating significantly weaker inhibition compared to other halogenated analogs like 3-Iodo-L-tyrosine [1]. It is suitable for studies investigating the enzyme's tolerance to halogenated substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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